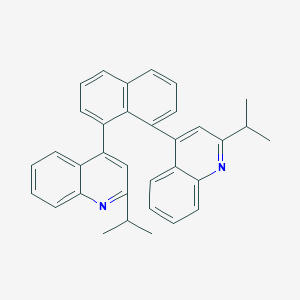![molecular formula C14H9N3O3S B12541780 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is a Schiff base compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzothiazole ring, a nitro group, and an iminomethylphenol moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 6-nitro-1,3-benzothiazol-2-amine and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imine bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the imine bond under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzothiazole derivatives.
Substitution: Various substituted imine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, disrupting their integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-(4-methoxy-2-nitrophenyl)iminomethyl]phenol
- 2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol
- 2-[(E)-(4-hydroxybutylamino)benzimidazol-1-yl]iminomethylphenol
Uniqueness
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol stands out due to the presence of the nitro group and benzothiazole ring, which confer unique electronic and steric properties. These features enhance its reactivity and potential for forming stable metal complexes, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C14H9N3O3S |
|---|---|
Poids moléculaire |
299.31 g/mol |
Nom IUPAC |
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C14H9N3O3S/c18-12-4-2-1-3-9(12)8-15-14-16-11-6-5-10(17(19)20)7-13(11)21-14/h1-8,18H/b15-8+ |
Clé InChI |
MXGCFKAPARWXTF-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)

![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)
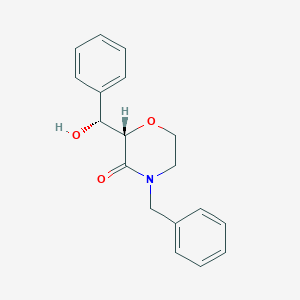
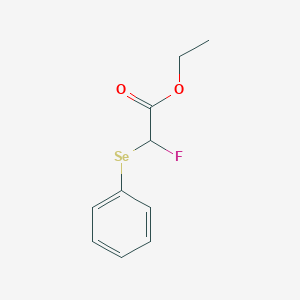
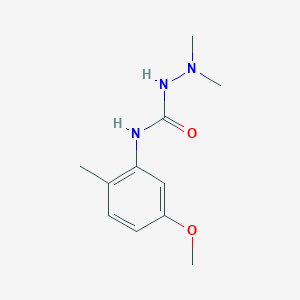

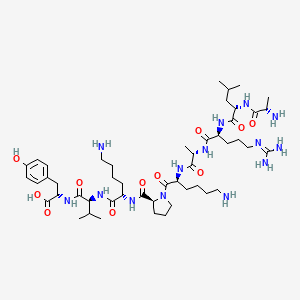

![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
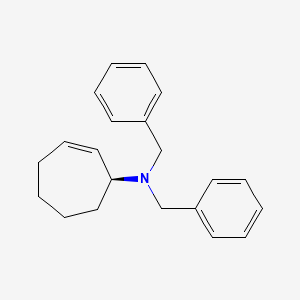
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
